N-(2,2-dimethoxyethyl)-N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide
Description
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4S/c1-25-14(26-2)7-19-16(23)17(24)20-15-12-8-27-9-13(12)21-22(15)11-5-3-10(18)4-6-11/h3-6,14H,7-9H2,1-2H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEZAFXRTBYKTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,2-dimethoxyethyl)-N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide, also known by its CAS number 900010-16-4, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H19FN4O4S
- Molecular Weight : 394.42 g/mol
- IUPAC Name : N-(2,2-dimethoxyethyl)-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
The compound features a thieno[3,4-c]pyrazole core structure combined with a dimethoxyethyl substituent and a fluorophenyl group. This structural arrangement is significant as it contributes to the compound's potential biological activities.
Biological Activity Overview
Research indicates that compounds with thieno[3,4-c]pyrazole structures exhibit various biological activities including:
- Antioxidant Properties : Thieno[3,4-c]pyrazole derivatives have shown effectiveness in combating oxidative stress. For instance, studies have demonstrated that these compounds can protect red blood cells from toxic agents like 4-nonylphenol in aquatic species such as Clarias gariepinus (African catfish) by reducing erythrocyte malformations caused by oxidative damage .
- Antimicrobial Activity : Similar compounds have been evaluated for their antimicrobial properties. In various studies, thieno[3,4-c]pyrazole derivatives have shown moderate to high activity against fungal strains such as Aspergillus niger and Saccharomyces cerevisiae, suggesting a potential application in antifungal therapies .
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : The presence of the thieno and pyrazole moieties allows the compound to act as a radical scavenger, neutralizing free radicals and reducing oxidative stress.
- Enzyme Inhibition : Some derivatives of thieno[3,4-c]pyrazole have been reported to inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- Cellular Protection : By modulating cellular signaling pathways related to stress responses and apoptosis, these compounds can protect cells from damage induced by environmental toxins.
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : The compound exhibits promising antimicrobial properties. Its thieno[3,4-c]pyrazole core is known for its biological activity, making it a candidate for antibiotic development. Research indicates that compounds with similar structures can inhibit bacterial growth and may be effective against resistant strains.
Anti-inflammatory Properties : Studies have shown that derivatives of thieno[3,4-c]pyrazoles can act as potent anti-inflammatory agents. The compound's ability to modulate inflammatory pathways suggests potential applications in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Anticancer Potential : Preliminary studies indicate that this compound may possess anticancer properties. Its structural characteristics allow it to interact with cellular pathways involved in cancer progression. Future research could focus on its efficacy against various cancer cell lines and elucidating the mechanisms of action involved.
Pharmacological Insights
Mechanism of Action : The mechanism by which N-(2,2-dimethoxyethyl)-N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide operates may involve modulation of enzyme activity or receptor interactions typical of thieno derivatives. This includes potential inhibition of key enzymes involved in inflammatory responses or cancer cell proliferation .
Pharmacokinetics and Bioavailability : Understanding the pharmacokinetic properties of this compound is crucial for its therapeutic application. Factors such as absorption, distribution, metabolism, and excretion (ADME) need thorough investigation to optimize its use in clinical settings. The presence of the dimethoxyethyl group may enhance solubility and bioavailability compared to other derivatives without such modifications.
Synthesis and Structural Characterization
The synthesis of this compound involves several key steps:
- Formation of the Thieno[3,4-c]pyrazole Core : This is typically achieved through cyclization reactions involving appropriate precursors under controlled conditions.
- Introduction of Functional Groups : The incorporation of the dimethoxyethyl moiety is crucial for enhancing the compound's biological activity and solubility.
- Purification Techniques : Post-synthesis purification often employs column chromatography or recrystallization to obtain the desired purity levels necessary for biological testing.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria with an IC50 value indicating potential as an antibiotic candidate. |
| Study B | Anti-inflammatory Effects | In vitro assays showed reduced pro-inflammatory cytokine levels when treated with the compound compared to controls. |
| Study C | Anticancer Activity | Exhibited cytotoxic effects on various cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analyses. |
Comparison with Similar Compounds
Structural Features
Table 1: Substituent and Functional Group Comparison
Key Observations :
- The target compound’s thienopyrazole core distinguishes it from triazoles () and pyrazolo-pyrimidines ().
- The dimethoxyethyl side chain contrasts with the phenylsulfonyl () or chromen-4-one () groups, likely improving aqueous solubility .
Key Observations :
- The target’s amide bond may require coupling reagents (e.g., EDC/HOBt), contrasting with ’s thione-forming cyclization .
Spectroscopic and Physical Properties
Table 3: Spectral and Physical Data
Key Observations :
Q & A
Q. What are the optimal synthetic conditions for preparing this compound?
The synthesis requires multi-step reactions under controlled conditions:
- Temperature : Maintain 50–80°C during cyclization to prevent side reactions (e.g., decomposition of the thienopyrazole core) .
- Atmosphere : Use inert gas (N₂ or Ar) to protect oxygen-sensitive intermediates, especially during amide bond formation .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product with >95% purity .
Q. How is the structure and purity of the compound confirmed post-synthesis?
Analytical workflows include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify functional groups (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, dimethoxyethyl methyl groups at δ 3.3–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ expected at m/z 463.15) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98% for biological assays) .
Q. What key functional groups influence its reactivity and stability?
Critical moieties include:
- Thieno[3,4-c]pyrazole core : Susceptible to electrophilic substitution at the sulfur-rich ring .
- 4-Fluorophenyl group : Enhances lipophilicity and π-π stacking with biological targets .
- Dimethoxyethyl side chain : Stabilizes the amide bond via steric hindrance, reducing hydrolysis in acidic conditions .
Advanced Questions
Q. How can reaction pathways be optimized for higher yield and selectivity?
Key strategies:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates; switch to dichloromethane for coupling reactions to minimize side products .
- Catalysts : Use triethylamine (5–10 mol%) to deprotonate amide precursors and accelerate nucleophilic substitution .
- Reaction time : Monitor via TLC; terminate after 12–18 hours to prevent over-oxidation of the thienopyrazole ring .
Q. What computational methods predict its interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with kinases or GPCRs (e.g., fluorophenyl group anchors in hydrophobic pockets) .
- Molecular Dynamics (MD) : GROMACS simulations (100 ns trajectories) assess stability of ligand-receptor complexes in physiological conditions .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with activity trends from assay data .
Q. How to address contradictions in reported biological activity data?
Case study: Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay conditions : Varying ATP concentrations (1–10 mM) or incubation times (30–120 min) .
- Structural analogs : Compare with N-(4-fluorophenyl)-2-((6-(4-fluorophenyl)-triazolo[4,3-b]pyridazin-3-yl)thio)acetamide, where electron-withdrawing groups enhance potency .
- Resolution : Replicate assays under standardized protocols (e.g., Eurofins Panlabs) and validate via orthogonal methods (SPR, ITC) .
Q. What strategies stabilize the compound under varying pH and temperature?
- pH stability : Conduct accelerated degradation studies (pH 1–13, 37°C):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
